N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide
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Description
Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring structure. This ring structure consists of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazolidinones and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
Oxazolidinones can be synthesized from 2-amino alcohols and aldehydes or ketones . The reaction involves the formation of a Schiff base followed by cyclization to form the oxazolidinone ring .Molecular Structure Analysis
The molecular structure of oxazolidinones consists of a five-membered ring with the formula (CH2)3(NH)O . The oxygen and nitrogen atoms are not mutually bonded, which distinguishes oxazolidinones from isoxazolidines .Chemical Reactions Analysis
Oxazolidinones can undergo a variety of chemical reactions. For example, they can react with alkali metal halides and lithium hydroxide to form other compounds . They can also undergo nucleophilic substitution reactions .Mechanism of Action
While the specific mechanism of action for “N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide” is not known, some oxazolidinone derivatives have been found to be potent inhibitors of Factor Xa, a coagulation enzyme . These compounds can bind to Factor Xa and inhibit its activity, which can prevent the formation of blood clots .
Future Directions
properties
IUPAC Name |
N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-6(10)8-3-5-4-12-7(11)9-5/h2,5H,1,3-4H2,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPBGTHEEYPSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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